3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 222472 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Analyse Chemischer Reaktionen
NSC 222472 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they typically involve modifications to the core structure of NSC 222472, leading to derivatives with different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
NSC 222472 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, NSC 222472 is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, NSC 222472 has industrial applications, particularly in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 222472 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, NSC 222472 exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity and influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
NSC 222472 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or functional groups. The comparison can involve evaluating their chemical reactivity, biological activity, and potential applications. Some similar compounds may include other synthetic analogs or naturally occurring molecules with comparable properties.
Conclusion
NSC 222472 is a compound with significant potential in various scientific fields Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
6882-30-0 |
---|---|
Molekularformel |
C14H20N4P2 |
Molekulargewicht |
306.28 g/mol |
IUPAC-Name |
3-[2-[bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C14H20N4P2/c15-5-1-9-19(10-2-6-16)13-14-20(11-3-7-17)12-4-8-18/h1-4,9-14H2 |
InChI-Schlüssel |
DFQMSVHFAAZCLI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(CCC#N)CCP(CCC#N)CCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.